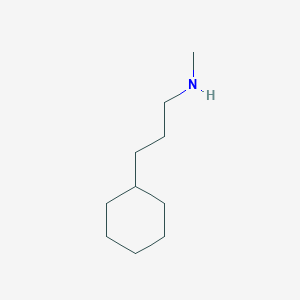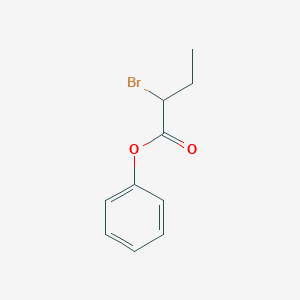![molecular formula C13H11ClF3N5O B12002451 N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine CAS No. 51388-13-7](/img/structure/B12002451.png)
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine is a chemical compound with the molecular formula C13H11ClF3N5O It is known for its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a pyrimidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-hydroxy-6-methyl-2-pyrimidinyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the guanidine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .
化学反应分析
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted guanidines .
科学研究应用
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chlorophenyl groups but differs in its functional groups.
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Similar in structure but contains a piperidinol group instead of a pyrimidinyl group.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
属性
CAS 编号 |
51388-13-7 |
|---|---|
分子式 |
C13H11ClF3N5O |
分子量 |
345.71 g/mol |
IUPAC 名称 |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C13H11ClF3N5O/c1-6-4-10(23)21-12(19-6)22-11(18)20-7-2-3-9(14)8(5-7)13(15,16)17/h2-5H,1H3,(H4,18,19,20,21,22,23) |
InChI 键 |
UQAKGFILVVOSKA-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)C(F)(F)F |
规范 SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


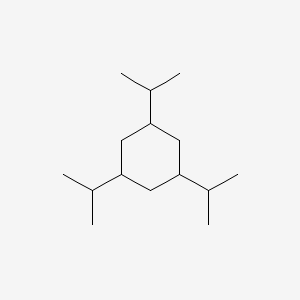

![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)
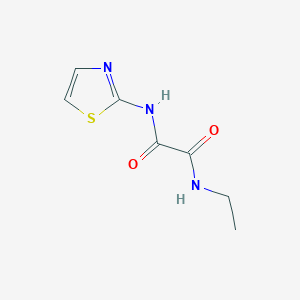
![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)


![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)

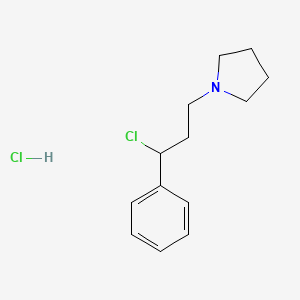

![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
